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Introduction
The quest for novel therapeutic agents is profoundly influenced by the identification and

optimization of "privileged scaffolds"—molecular frameworks that are capable of binding to

multiple biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of

such a scaffold, demonstrating remarkable versatility and significant biological activity across a

spectrum of therapeutic areas.[1] Its structural resemblance to purine and indole allows it to

function as a potent hinge-binding motif in numerous protein kinases, which are critical targets

in oncology, immunology, and neurology.[2][3] Derivatives of this heterocyclic system have

been extensively investigated as inhibitors of critical cellular enzymes, including Cyclin-

Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle

Kinase 1 (Mps1), underscoring their broad therapeutic potential.[4][5]

This technical guide provides a comprehensive overview of a specific, highly functionalized

derivative: 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. We will delve into its core

structural and physicochemical properties, provide an expert-guided synthesis protocol, and,

most importantly, illuminate its strategic value as a foundational building block for drug

discovery professionals. The discussion that follows is grounded in established chemical
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principles and field-proven insights, designed to empower researchers in their pursuit of next-

generation therapeutics.

Molecular Structure and Physicochemical
Properties
The strategic placement of three distinct functional groups—a reactive bromine atom, a

methoxy group, and a modifiable pyrazole nitrogen—makes 5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine an exceptionally valuable starting material for chemical library

synthesis.

Chemical Structure
The bicyclic structure consists of a pyrazole ring fused to a pyridine ring, with substituents at

the C3, C5, and N1 positions that are pivotal for its utility in medicinal chemistry.

Caption: Chemical Structure of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Physicochemical Data
The following table summarizes the key identifying and physicochemical properties of the

compound. While experimentally determined data such as melting and boiling points are not

widely available in public literature, calculated values and data from commercial suppliers

provide a reliable reference.
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Property Value Source / Method

CAS Number 1363381-82-1 [ChemicalBook][6]

Molecular Formula C₇H₆BrN₃O Calculated

Molecular Weight 228.05 g/mol Calculated

Appearance
Typically an off-white to pale

yellow solid
Supplier Data

Solubility
Soluble in DMSO, DMF, and

Methanol
Inferred from related structures

XLogP3 1.9
[PubChem (CID 40151908 -

similar structure)][7]

Hydrogen Bond Donors 1 (pyrazole N-H) Calculated

Hydrogen Bond Acceptors
3 (pyridine N, pyrazole N,

methoxy O)
Calculated

Proposed Synthesis Pathway and Experimental
Protocol
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several established routes,

most commonly involving the construction of the pyrazole ring onto a pre-existing,

functionalized pyridine scaffold.[1][8] The following protocol outlines a robust and logical

pathway for the synthesis of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, beginning

from a commercially available pyridine precursor.

Synthesis Workflow Diagram
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Start: 2-Chloro-5-bromo-3-nitropyridine

Step 1: Nucleophilic Substitution
(Sodium Methoxide, Methanol)

Intermediate:
5-Bromo-2-methoxy-3-nitropyridine

Step 2: Nitro Group Reduction
(Fe powder, NH4Cl, EtOH/H2O)

Intermediate:
5-Bromo-2-methoxy-pyridin-3-amine

Step 3: Diazotization
(NaNO2, HCl)

Intermediate:
Diazonium Salt (in situ)

Step 4: Reductive Cyclization
(SnCl2 or Na2SO3)

Final Product:
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.
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Detailed Experimental Protocol
Expert Commentary: This synthetic route is designed for efficiency and control. The initial

nucleophilic aromatic substitution of the chloro group is facile due to activation by the adjacent

nitro group. Subsequent reduction and cyclization is a classic and reliable method for forming

the pyrazole ring in this scaffold.

Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in anhydrous methanol (MeOH, 10

mL/g), add sodium methoxide (1.2 eq, 25% solution in MeOH) dropwise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Causality: The C2 position is highly electrophilic due to the electron-withdrawing effects of

the ring nitrogen and the ortho-nitro group, facilitating displacement of the chloride by the

methoxide nucleophile.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Quench the reaction by adding water and extract the product with ethyl acetate (3x

volumes).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product, which can be purified by

column chromatography.

Step 2: Synthesis of 5-Bromo-2-methoxy-pyridin-3-amine

Suspend 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g.,

4:1 v/v).

Add ammonium chloride (1.1 eq) followed by iron powder (3.0-4.0 eq) portion-wise.

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours.
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Causality: This is a standard Béchamp reduction. Iron in the presence of a mild acid (from

NH₄Cl hydrolysis) is a classic, cost-effective method for the selective reduction of an

aromatic nitro group to an amine without affecting the bromo or methoxy groups.

After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts,

washing with ethanol.

Concentrate the filtrate in vacuo and purify the residue by column chromatography (Silica

gel, Hexane:Ethyl Acetate gradient) to obtain the desired amine.

Step 3 & 4: Diazotization and Reductive Cyclization to form 5-Bromo-3-methoxy-1H-
pyrazolo[3,4-b]pyridine

Dissolve the 5-bromo-2-methoxy-pyridin-3-amine (1.0 eq) in aqueous hydrochloric acid (e.g.,

6M HCl) and cool to 0-5 °C in an ice-salt bath.

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature

below 5 °C to form the diazonium salt in situ.

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 2.5 eq) in concentrated HCl,

also cooled to 0-5 °C.

Slowly add the cold diazonium salt solution to the SnCl₂ solution.

Causality: The diazonium salt is first reduced by SnCl₂ to a hydrazine intermediate. This

intermediate then undergoes spontaneous intramolecular cyclization, attacking the carbon

that formerly held the amino group, followed by elimination of methanol to form the

pyrazole ring. This is a variation of the Graebe-Ullmann synthesis.

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for

an additional 2 hours.

Basify the mixture carefully with a saturated solution of sodium bicarbonate or sodium

hydroxide to pH 8-9.

Extract the product with dichloromethane or ethyl acetate.
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Dry the combined organic layers, concentrate, and purify by column chromatography to yield

the final product.

Strategic Applications in Drug Discovery
The true value of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine lies in its capacity as a

versatile platform for generating diverse libraries of drug candidates. The three key

functionalization points can be addressed orthogonally to explore the structure-activity

relationship (SAR) around the core.

The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
Protein kinases utilize ATP to phosphorylate substrate proteins, and inhibitors are often

designed to compete with ATP by binding in the same pocket. The pyrazolo[3,4-b]pyridine core

is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase

hinge region, mimicking the interaction of the adenine portion of ATP. This foundational binding

anchors the inhibitor, allowing substituents to project into other regions of the ATP pocket to

achieve potency and selectivity. Numerous pyrazolopyridine derivatives have shown nanomolar

potency against a wide range of kinases, establishing them as a clinically relevant scaffold.[2]

[3][4]

Chemical Diversification Strategy
The structure of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine offers three primary vectors

for chemical modification, allowing for a systematic exploration of chemical space to optimize

biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

N1-H Position
(Vector 1)

C3-Methoxy Position
(Vector 2)

C5-Bromo Position
(Vector 3)

Alkylation / Arylation
(e.g., Mitsunobu, SₙAr)
- Modulates solubility

- Probes solvent-front pocket

Demethylation -> Etherification
(BBr₃ then Williamson Ether Synthesis)

- Introduce larger groups
- Modulate H-bonding

Pd-Catalyzed Cross-Coupling
(Suzuki, Buchwald-Hartwig, Sonogashira)

- Introduce (hetero)aryl groups
- Key for potency and selectivity

Click to download full resolution via product page

Caption: Key diversification points on the scaffold.

Vector 1 (N1-H Position): The pyrazole N-H is a crucial hydrogen bond donor for hinge-

binding. This position can be alkylated or arylated to introduce groups that can probe deeper

into the binding pocket or block metabolic degradation. This modification is often key to

improving cell permeability and pharmacokinetic properties.

Vector 2 (C3-Methoxy Position): The methoxy group is a small, neutral hydrogen bond

acceptor. While stable, it can be demethylated (e.g., using BBr₃) to reveal a hydroxyl group,

which can then be used as a handle for introducing a wide array of ethers or esters. This

allows for fine-tuning of electronic properties and interactions with the target protein.

Vector 3 (C5-Bromo Position): This is arguably the most powerful handle for diversification.

The bromine atom is an ideal substrate for a vast range of palladium-catalyzed cross-

coupling reactions.

Suzuki Coupling: Introduces aryl or heteroaryl groups, which can extend into selectivity

pockets of the kinase.

Buchwald-Hartwig Amination: Allows for the installation of substituted amines, which can

form additional hydrogen bonds or salt bridges.
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Sonogashira Coupling: Introduces alkynes, providing linear vectors to probe narrow

channels within the active site.

The ability to leverage these modern synthetic methods makes this scaffold highly attractive for

generating focused libraries aimed at specific kinase targets or for broad screening campaigns.

Conclusion
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is more than just a chemical intermediate; it

is a strategically designed building block for modern, target-oriented drug discovery. Its

privileged core structure, validated by numerous successful kinase inhibitor programs, provides

a high probability of biological relevance. The compound's three distinct and synthetically

versatile functionalization points empower medicinal chemists to systematically and efficiently

navigate complex structure-activity landscapes. For research organizations, investing in

platforms based on this scaffold provides a robust and rational pathway toward the discovery of

novel, potent, and selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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